molecular formula C13H17ClN2O2S B2863164 6-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride CAS No. 1421456-54-3

6-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride

Cat. No. B2863164
CAS RN: 1421456-54-3
M. Wt: 300.8
InChI Key: SHTJMRYZNYVQNT-UHFFFAOYSA-N
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Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Synthesis of Biologically Active Molecules

Piperidine derivatives are pivotal in the synthesis of biologically active molecules. They serve as key intermediates in the construction of complex pharmaceuticals . The presence of the piperidine moiety can significantly affect the biological activity of these molecules, making them potential candidates for drug development.

Pharmacological Applications

The piperidine ring is a common feature in many pharmacologically active compounds. It is known to contribute to various pharmacological activities, such as analgesic, antimalarial, antitubercular, and antiarrhythmic properties . This versatility makes piperidine derivatives valuable in medicinal chemistry for the design of new therapeutic agents.

Anti-Inflammatory Properties

Compounds with a piperidine structure have been evaluated for their anti-inflammatory properties. Derivatives of piperidine have shown potential in inhibiting COX enzymes, which play a role in the inflammatory process . This suggests that “6-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride” could be explored for its efficacy in treating inflammatory conditions.

Drug Discovery and Biological Evaluation

In drug discovery, the piperidine moiety is often included in the structure of lead compounds due to its impact on the pharmacokinetic and pharmacodynamic profiles . The biological evaluation of these compounds includes testing for a variety of activities, such as antimicrobial, antiviral, and anticancer activities.

Chemical Properties and Reactivity

The chemical properties of piperidine derivatives, such as “6-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride,” are crucial for their reactivity and functionality in synthesis. These properties include solubility, stability, and reactivity with other chemical groups, which are essential for their application in chemical synthesis .

Role in Medicinal Chemistry

In medicinal chemistry, piperidine derivatives are explored for their therapeutic potential. They are involved in the design and development of new drugs with improved efficacy and reduced side effects. The thiazole ring, in particular, is associated with a wide range of biological activities, making it a valuable component in drug design .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

The future directions in the field of piperidine derivatives involve the development of new synthesis methods and the discovery of new pharmaceutical applications .

properties

IUPAC Name

6-methoxy-2-piperidin-4-yloxy-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S.ClH/c1-16-10-2-3-11-12(8-10)18-13(15-11)17-9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTJMRYZNYVQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)OC3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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